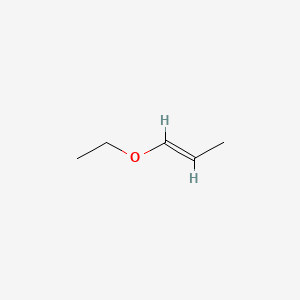

Éther propylique d'éthyle

Vue d'ensemble

Description

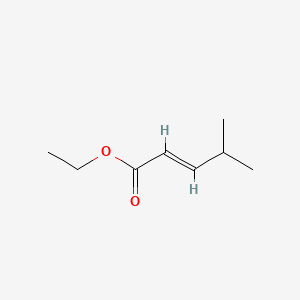

Ethyl propenyl ether is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.13 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl propenyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl propenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl propenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse chimique

L'éther propylique d'éthyle, également connu sous le nom d'éther éthyl-1-propylique, a la formule moléculaire C5H10O et un poids moléculaire de 86,1323 . Il est utilisé en analyse chimique et en recherche en raison de sa structure et de ses propriétés uniques .

Produits chimiques de laboratoire

L'éther propylique d'éthyle est couramment utilisé comme produit chimique de laboratoire . Il est utilisé dans diverses réactions chimiques et processus de synthèse en raison de sa réactivité et de sa stabilité .

Fabrication industrielle

Dans la fabrication industrielle, l'éther propylique d'éthyle est utilisé comme solvant et réactif. Ses propriétés chimiques uniques le rendent adapté à une variété d'applications industrielles .

Synthèse des monomères de mono-1-propenyl éther de polyéthylène glycol

L'éther propylique d'éthyle est utilisé dans la synthèse des monomères de mono-1-propenyl éther de polyéthylène glycol . Ces monomères sont utilisés dans la production de polymères et de plastiques .

Industrie alimentaire

Bien que non utilisé directement dans les aliments, l'éther propylique d'éthyle est parfois utilisé dans l'industrie alimentaire dans le cadre du processus de création de produits chimiques sûrs pour la consommation .

Industrie pharmaceutique

Dans l'industrie pharmaceutique, l'éther propylique d'éthyle est utilisé dans la synthèse de certains médicaments et composés médicamenteux .

Safety and Hazards

Ethyl propenyl ether is highly flammable and its vapors may form explosive mixtures with air . It may cause significant irritation and can be ignited under almost all ambient temperature conditions . It is normally stable, even under fire conditions . Inhalation or contact with material may irritate or burn skin and eyes . Fire may produce irritating, corrosive and/or toxic gases . Vapors may cause dizziness or asphyxiation .

Propriétés

IUPAC Name |

(E)-1-ethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHOEHJVXXTEDV-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-55-2, 4696-26-8 | |

| Record name | Propenyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propenyl ethyl ether, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPENYL ETHYL ETHER, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH817DUE12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the structural characteristics of Ethyl Propenyl Ether?

A: Ethyl Propenyl Ether (full name, please avoid abbreviations) has the molecular formula C5H10O and a molecular weight of 86.13 g/mol. While spectroscopic data is not extensively covered in the provided abstracts, [] explores the infrared spectra and conformation of methyl and ethyl propenyl ethers, offering insights into its structural properties.

Q2: How does the cis/trans isomerism of Ethyl Propenyl Ether affect its polymerization?

A: Research indicates that the cis and trans isomers of Ethyl Propenyl Ether exhibit different behaviors during cationic polymerization. Specifically, when polymerized with BF3O(C2H5)2 at -78°C, the trans isomer consistently forms stereoregular polymers with threo-meso structures, irrespective of the s-substituents present. Conversely, the cis isomer can yield polymers with threo-meso, racemic, and occasionally erythro-meso structures under the same conditions [, ]. This difference highlights the significant role of stereochemistry in polymer formation. Further investigation reveals that poly(ethyl propenyl ether) derived from a trans-rich monomer mixture is crystalline, while a cis-rich mixture results in an amorphous polymer []. This difference in physical properties further underscores the impact of isomerism on the polymer characteristics.

Q3: Can Ethyl Propenyl Ether be used to synthesize block copolymers, and if so, how?

A: Yes, research demonstrates the successful synthesis of block copolymers using Ethyl Propenyl Ether. Notably, living cationic polymerization of both cis and trans isomers of Ethyl Propenyl Ether has been employed to create block copolymers with isobutyl vinyl ether []. This approach leverages the controlled nature of living polymerization to achieve desired polymer architectures and compositions.

Q4: What is the significance of studying the acetal addition reaction with Ethyl Propenyl Ether?

A: Investigating the stereochemistry of acetal addition to Ethyl Propenyl Ether serves as a valuable model for understanding the cationic polymerization of propenyl ethers in general []. By analyzing the diastereomers formed in the acetal adducts, researchers can gain insights into the mechanisms of double bond opening and monomer addition during polymerization. This knowledge is crucial for controlling and predicting polymer structure and properties.

Q5: How does Ethyl Propenyl Ether behave in [2+2] cycloaddition reactions?

A: Research shows that pentacarbonyl(thiobenzaldehyde)tungsten and pentacarbonyl(selenobenzaldehyde)tungsten can undergo a thermal [2 + 2] cycloaddition with Ethyl Propenyl Ether []. This reaction leads to the formation of highly substituted transition metal-coordinated thietanes and selenetanes. Importantly, the addition is highly regio- and stereospecific, highlighting the controlled nature of this reaction and its potential for synthesizing specific cyclic compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)

![N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1310749.png)